molecular formula C10H14N2 B2848939 1-(Pyridin-3-yl)cyclopentanamine CAS No. 944142-67-0

1-(Pyridin-3-yl)cyclopentanamine

Cat. No.: B2848939
CAS No.: 944142-67-0
M. Wt: 162.236
InChI Key: NMJDKYZYBMUSCS-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclopentanamine is an organic compound with the molecular formula C10H14N2 It consists of a cyclopentane ring bonded to an amine group and a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-3-yl)cyclopentanamine can be synthesized through various methods. One common approach involves the reaction of 3-bromopyridine with cyclopentylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)cyclopentanamine
  • 1-(Pyridin-4-yl)cyclopentanamine
  • 1-(Pyridin-3-yl)cyclohexanamine

Uniqueness

1-(Pyridin-3-yl)cyclopentanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyridine ring and the cyclopentane ring influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-pyridin-3-ylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10(5-1-2-6-10)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJDKYZYBMUSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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